REACTION_CXSMILES
|
C([O:4][CH:5]([C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][N:8]=1)[CH3:6])(=O)C.[OH-].[Na+]>>[CH3:14][O:13][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([CH:5]([OH:4])[CH3:6])[CH:12]=1 |f:1.2|
|
Name
|
(+)-1-[4-methoxy-2-pyridyl]-ethyl acetate
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C1=NC=CC(=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for a further 2 h at 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with four times 200 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with 2N sodium hydroxide solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
STIRRING
|
Details
|
After thorough stirring with 250 ml of diisopropyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |